5-Acetamido-2-bromobenzoic acid hydrate
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Overview
Description
5-Acetamido-2-bromobenzoic acid hydrate: is an organic compound with the molecular formula C9H8BrNO3·H2O. It is a derivative of benzoic acid, featuring both an acetamido group and a bromine atom on the benzene ring. This compound is often used in chemical synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-bromobenzoic acid hydrate typically involves the following steps:
Bromination: The starting material, 2-acetamidobenzoic acid, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 5-position of the benzene ring.
Hydration: The resulting 5-acetamido-2-bromobenzoic acid is then hydrated to form the hydrate form of the compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamido-2-bromobenzoic acid hydrate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-acetamido-2-bromobenzoic acid can be obtained.
Hydrolysis Products: Hydrolysis yields 2-bromobenzoic acid and acetamide.
Scientific Research Applications
Chemistry: 5-Acetamido-2-bromobenzoic acid hydrate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Acetamido-2-bromobenzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
2-Acetamido-5-bromobenzoic acid: This compound is structurally similar but lacks the hydrate form.
5-Acetamido-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of bromine.
5-Acetamido-2-iodobenzoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness: 5-Acetamido-2-bromobenzoic acid hydrate is unique due to its specific combination of functional groups and the presence of a hydrate form. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-acetamido-2-bromobenzoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.H2O/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14;/h2-4H,1H3,(H,11,12)(H,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWGOUBHVVMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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